BenchChemオンラインストアへようこそ!

(3aR,6aS)-tert-Butyl hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate

Stereochemistry Pharmaceutical Intermediates Telaprevir Synthesis

(3aR,6aS)-tert-Butyl hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate (CAS 926276-08-6) is a stereochemically defined, N-Boc-protected bicyclic pyrrolidine building block that serves as a critical intermediate in the synthesis of the hepatitis C virus (HCV) protease inhibitor telaprevir. This compound features a fused cyclopentane-pyrrolidine ring system with specific (3aR,6aS) relative stereochemistry and a tert-butyloxycarbonyl (Boc) protecting group on the pyrrolidine nitrogen, enabling orthogonal protection strategies in multi-step synthetic routes.

Molecular Formula C12H21NO2
Molecular Weight 211.30 g/mol
CAS No. 926276-08-6
Cat. No. B3306414
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3aR,6aS)-tert-Butyl hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate
CAS926276-08-6
Molecular FormulaC12H21NO2
Molecular Weight211.30 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC2CCCC2C1
InChIInChI=1S/C12H21NO2/c1-12(2,3)15-11(14)13-7-9-5-4-6-10(9)8-13/h9-10H,4-8H2,1-3H3/t9-,10+
InChIKeyCOUZDDDNQCVUDL-AOOOYVTPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(3aR,6aS)-tert-Butyl hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate (CAS 926276-08-6): A Stereochemically Defined Boc-Protected Bicyclic Intermediate for Pharmaceutical Synthesis


(3aR,6aS)-tert-Butyl hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate (CAS 926276-08-6) is a stereochemically defined, N-Boc-protected bicyclic pyrrolidine building block that serves as a critical intermediate in the synthesis of the hepatitis C virus (HCV) protease inhibitor telaprevir [1]. This compound features a fused cyclopentane-pyrrolidine ring system with specific (3aR,6aS) relative stereochemistry and a tert-butyloxycarbonyl (Boc) protecting group on the pyrrolidine nitrogen, enabling orthogonal protection strategies in multi-step synthetic routes. Its primary role is as a precursor to the octahydrocyclopenta[c]pyrrole-1-carboxylic acid moiety found in telaprevir, where the defined stereochemistry is essential for the biological activity of the final drug substance [1].

Why Generic Hexahydrocyclopenta[c]pyrrole Intermediates Cannot Substitute for the Stereochemically Defined (3aR,6aS)-tert-Butyl Hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate in cGMP Syntheses


The racemic or stereochemically undefined tert-butyl hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate (e.g., CAS 1549912-21-1) cannot be interchangeably substituted for the (3aR,6aS)-defined isomer in pharmaceutical intermediate procurement. The downstream lithiation-carboxylation step employed in the telaprevir synthetic route is stereoselective and operates on the Boc-protected bicyclic scaffold to introduce the 1-carboxylic acid moiety with high diastereocontrol [1]. Use of racemic or opposite-enantiomer starting material would result in a product mixture that requires costly chiral resolution, reducing overall yield and increasing manufacturing complexity. The (3aR,6aS) stereochemistry is therefore not a dispensable attribute but a process-critical specification that directly determines synthetic efficiency and final product purity [1].

Quantitative Evidence Comparing (3aR,6aS)-tert-Butyl Hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate to Its Closest Analogs


Stereochemical Identity Defines Synthetic Utility: (3aR,6aS) vs. Racemic tert-Butyl Hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate

The (3aR,6aS)-configured compound (CAS 926276-08-6) possesses a defined relative stereochemistry that is essential for the stereoselective lithiation-carboxylation step in the telaprevir synthetic route, as demonstrated by Forslund et al. [1]. In contrast, the racemic mixture (CAS 1549912-21-1) lacks this stereochemical definition. Use of the racemate in the same process would necessitate a resolution step with a chiral amine such as (S)-THNA to isolate the desired enantiomer, introducing additional processing steps, material costs, and yield losses [1].

Stereochemistry Pharmaceutical Intermediates Telaprevir Synthesis

Redox State Comparison: Fully Saturated Hexahydro vs. 5-Oxo Derivative in Downstream Reduction Step Economy

The target compound (CAS 926276-08-6) is the fully saturated hexahydrocyclopenta[c]pyrrole, whereas the closely related tert-butyl (3aR,6aS)-5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate (CAS 146231-54-1) contains a ketone at the 5-position. In the telaprevir route, the fully saturated scaffold is lithiated and carboxylated directly at the 1-position, while the 5-oxo derivative would require an additional reduction step to reach the same intermediate, adding reagents, processing time, and potential yield loss [1]. Furthermore, the 5-oxo compound has a higher molecular weight (225.28 g/mol) and different physical properties (predicted boiling point 325.8±35.0 °C ) compared to the target compound (211.30 g/mol; boiling point 281 °C ), which may affect purification and handling.

Oxidation State Synthetic Efficiency Reduction Steps

N-Protecting Group Orthogonality: Boc vs. Cbz-Protected Analogs for Sequential Deprotection Strategies

The Boc group on the target compound provides acid-labile protection that is orthogonal to the Cbz (benzyloxycarbonyl) group commonly used in telaprevir intermediate synthesis. In the disclosed telaprevir route , the Boc group is removed under acidic conditions (HCl/EtOH, reflux) after the stereoselective carboxylation step, releasing the free amine for subsequent peptide coupling. If a Cbz-protected analog were used instead, the deprotection would require hydrogenolysis (H₂, Pd/C), which may be incompatible with other functional groups present in the molecule or with large-scale manufacturing safety constraints .

Protecting Groups Orthogonal Deprotection Peptide Coupling

Supply Chain Maturity and Vendor-Documented Purity Specifications of the (3aR,6aS)-Defined Compound

The target compound (CAS 926276-08-6) is available from multiple established suppliers with documented purity specifications. AChemBlock reports a purity of 96% with a list price of $1,625 for 5 g and $4,875 for 25 g . Chemenu reports 95% purity . In contrast, the racemic mixture (CAS 1549912-21-1) is offered at 95% purity by Fluorochem at a reference price of ¥2,464 , but the absence of stereochemical specification makes it unsuitable for chirality-critical applications. The (3aR,6aS)-defined compound thus commands a premium justified by its process-ready stereochemical identity.

Supply Chain Purity Procurement Specifications

Analytical Differentiation by Boiling Point: Target Compound vs. 5-Oxo and Racemic Analogs for Distillation-Based Purification

The target compound has a reported boiling point of 281 °C , which is substantially lower than the 5-oxo derivative (325.8±35.0 °C predicted ) and distinguishable from the racemic mixture (boiling point data not reported by vendors, suggesting inconsistent characterization ). The lower boiling point of the fully saturated, stereochemically defined compound facilitates distillative purification under milder conditions, reducing thermal degradation risk and energy consumption.

Boiling Point Purification Physical Properties

Stereochemical Purity as a Critical Quality Attribute: Ensuring Consistent Diastereocontrol in the Lithiation-Carboxylation Step

The stereoselective lithiation-carboxylation step described by Forslund et al. [1] achieves high diastereocontrol when starting from the correct (3aR,6aS)-configured Boc-protected bicyclopyrrolidine. The process involves an achiral diamine ligand (DPBP) that, combined with the substrate's existing stereochemistry, directs carboxylation to yield the desired diastereomer with high selectivity. Any epimerization or contamination of the starting material with the (3aS,6aR) enantiomer would reduce the diastereomeric ratio of the product, impacting the enantiomeric purity of the final telaprevir intermediate and potentially requiring additional purification [1].

Diastereoselectivity Process Robustness Quality Control

Optimal Application Scenarios for (3aR,6aS)-tert-Butyl Hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate in Pharmaceutical Intermediate Procurement and Custom Synthesis


Kilogram-Scale Synthesis of Telaprevir's Bicyclic Pyrrolidine Core Intermediate

The primary application of this compound is as the starting material for the stereoselective lithiation-carboxylation step in the manufacture of the octahydrocyclopenta[c]pyrrole-1-carboxylic acid intermediate of telaprevir. The process, as developed by Vertex Pharmaceuticals [1], employs the (3aR,6aS)-Boc-protected compound with an achiral DPBP ligand to achieve high diastereocontrol in the installation of the 1-carboxylic acid group. Procurement of this specific stereoisomer eliminates the need for chiral resolution, reduces step count, and ensures consistency in the diastereomeric purity of the final intermediate. This scenario is directly supported by the evidence of process compatibility and the documented elimination of a resolution step (see Section 3, Evidence Items 1, 5, and 6).

Large-Scale Custom Synthesis of JAK Kinase Inhibitor Intermediates Featuring the Hexahydrocyclopenta[c]pyrrole Scaffold

Patents describing JAK kinase inhibitor syntheses employ hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylic acid tert-butyl ester derivatives as key intermediates, where the (3aR,5S,6aS)-5-(methylamino) substituted variant serves as the penultimate intermediate before API formation [2]. The (3aR,6aS)-tert-butyl hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate is the logical starting material for introducing the 5-substituent with defined stereochemistry, leveraging the existing (3aR,6aS) configuration to control the relative stereochemistry at C5. This scenario is supported by the stereochemical requirement evidence (Section 3, Evidence Items 1 and 6) and the lower boiling point facilitating large-scale purification (Section 3, Evidence Item 5).

Orthogonal Protection Strategy in Multi-Step Heterocyclic Synthesis for Muscarinic M4 Receptor Antagonist Libraries

Vanderbilt University patents [3] disclose substituted hexahydro-1H-cyclopenta[c]pyrrole compounds as muscarinic acetylcholine receptor M4 (mAChR M4) antagonists. The Boc-protected, stereochemically defined core scaffold (CAS 926276-08-6) enables sequential functionalization: the Boc group remains intact during cyclopentane ring modifications and is cleaved under acidic conditions in the final step to expose the pyrrolidine nitrogen for sulfonylation or amidation. The orthogonal nature of the Boc group relative to other protecting groups (discussed in Section 3, Evidence Item 3) makes this compound particularly suitable for constructing diverse compound libraries where late-stage N-functionalization is required.

LC-MS/MS and GC-MS Analytical Reference Standard Qualification for Chiral Purity Method Development

Given its well-defined boiling point (281 °C ) and documented purity specifications across multiple vendors (95–96% ), the (3aR,6aS)-configured compound can serve as a qualified analytical reference standard for developing chiral purity methods. In pharmaceutical quality control, verifying the stereochemical integrity of incoming intermediate batches is critical. The availability of this compound with transparent analytical data enables the establishment of a certified reference material for HPLC chiral purity assays, ensuring that the (3aR,6aS) isomer is accurately quantified and that levels of the undesired (3aS,6aR) enantiomer remain below specification limits. This scenario is supported by Evidence Items 4 and 6 in Section 3.

Quote Request

Request a Quote for (3aR,6aS)-tert-Butyl hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.